(Acetylamino)(1,1'-biphenyl-3-YL)acetic acid
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Overview
Description
2-Acetamido-2-(3-phenylphenyl)acetic acid is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetamido group and a phenylphenyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-2-(3-phenylphenyl)acetic acid can be achieved through several methods. One common approach involves the acylation of 2-amino-2-(3-phenylphenyl)acetic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of 2-acetamido-2-(3-phenylphenyl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-(3-phenylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetamido-2-(3-phenylphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-acetamido-2-(3-phenylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the phenylphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2-phenylacetic acid: Similar structure but lacks the additional phenyl group.
2-Acetamido-2-(4-phenylphenyl)acetic acid: Similar structure with the phenyl group in a different position.
2-Acetamido-2-(3-methylphenyl)acetic acid: Similar structure with a methyl group instead of a phenyl group
Uniqueness
2-Acetamido-2-(3-phenylphenyl)acetic acid is unique due to the presence of the phenylphenyl group, which can enhance its binding interactions and biological activity compared to other similar compounds. This structural feature may contribute to its potential therapeutic effects and applications in various fields .
Properties
Molecular Formula |
C16H15NO3 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
2-acetamido-2-(3-phenylphenyl)acetic acid |
InChI |
InChI=1S/C16H15NO3/c1-11(18)17-15(16(19)20)14-9-5-8-13(10-14)12-6-3-2-4-7-12/h2-10,15H,1H3,(H,17,18)(H,19,20) |
InChI Key |
OQWKMNYWILGKOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C1=CC=CC(=C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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